3-[(Benzylamino)methyl]-5-bromoaniline
Overview
Description
3-[(Benzylamino)methyl]-5-bromoaniline is a useful research compound. Its molecular formula is C14H15BrN2 and its molecular weight is 291.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Palladium-Assisted Synthesis of Indoles : Palladium(II) chloride facilitates the reaction of 2-bromoanilines with methyl vinyl ketone and ethyl acrylate, leading to vinylogous arylamino ketones and esters. These intermediates undergo palladium(0)-assisted cyclization to form 3-substituted indoles (Kasahara et al., 1986).
Synthesis of Nilotinib : 5-bromo-3-(trifluoromethyl)phenylamine reacts with various compounds to eventually synthesize nilotinib, an antitumor agent, demonstrating the role of bromoaniline derivatives in complex pharmaceutical synthesis (Wang Cong-zhan, 2009).
Photochemical Applications in Cancer Treatment : Bromoaniline derivatives have been used in synthesizing zinc phthalocyanine with high singlet oxygen quantum yield. Such compounds show promise in photodynamic therapy for cancer treatment due to their fluorescence properties and high quantum yields (Pişkin et al., 2020).
Peptidyl Compound Synthesis : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate has been prepared via a Reformatsky reaction, leading to potential proteinase inhibitors (Angelastro et al., 1992).
Arylation Processes in Organic Chemistry : The benzylamino group in compounds like 1-N-benzyl-5-iodo(or bromo)uracil facilitates direct arylation with benzene and other arenes, showcasing its utility in organic synthesis and the development of fluorescent probes (Liang et al., 2014).
Creation of Small Peptides : Methyl 2-(benzylamino)cyclobutenecarboxylates, synthesized under mild conditions, have been used to create small peptides, indicating the role of benzylamino derivatives in peptide chemistry (Meijere et al., 2010).
Properties
IUPAC Name |
3-[(benzylamino)methyl]-5-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-13-6-12(7-14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKRYDOKCBQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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